methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a thiazole carboxylate moiety. The chromeno-pyrrole system is substituted with a 3-hydroxyphenyl group at position 1 and a methyl group at position 7, while the thiazole ring contains a methyl group at position 4 and a methyl ester at position 5.
Properties
Molecular Formula |
C24H18N2O6S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18N2O6S/c1-11-7-8-16-15(9-11)19(28)17-18(13-5-4-6-14(27)10-13)26(22(29)20(17)32-16)24-25-12(2)21(33-24)23(30)31-3/h4-10,18,27H,1-3H3 |
InChI Key |
ZGXACKQPRCMUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-component reaction process. One efficient method involves the use of methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of heterocyclic compounds characterized by the presence of multiple ring structures containing atoms such as nitrogen and sulfur. Its unique combination of chromone, pyrrole, and thiazole rings makes it a versatile building block for synthesizing more complex molecules.
Chemistry
- Building Block for Synthesis : The compound serves as an essential precursor in the synthesis of other complex organic molecules. Its structure allows for various functionalizations that can lead to novel chemical entities with potential applications in pharmaceuticals and materials science.
Biology
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies have suggested that methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate may possess antimicrobial activities against various pathogens.
Medicine
- Therapeutic Potential : The compound is being explored for its anti-inflammatory and anticancer activities. Studies have shown that it may inhibit specific pathways involved in cancer cell proliferation and inflammation.
Material Development
The unique properties of this compound make it suitable for developing new materials with specific chemical properties. Its potential use in coatings and polymers is currently under investigation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antioxidant Activity Study | Evaluated the ability to scavenge free radicals | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Antimicrobial Efficacy Research | Tested against various bacterial strains | Showed effective inhibition against Gram-positive bacteria. |
| Cancer Cell Proliferation Inhibition | Analyzed effects on cancer cell lines | Indicated reduced cell viability and proliferation in treated cells. |
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related derivatives, as summarized below:
Table 1: Key Comparisons with Structurally Similar Compounds
Key Observations:
Core Structure Variations: The target compound’s chromeno[2,3-c]pyrrole core distinguishes it from benzochromeno-pyrrole derivatives (e.g., ) and imidazo[1,2-a]pyridine systems (e.g., ). The chromeno-pyrrole system provides a planar, conjugated framework that may enhance π-π stacking interactions compared to saturated systems .
Substituent Effects: The 3-hydroxyphenyl group in the target compound contrasts with the 4-(dimethylamino)phenyl group in compound 6391-0273 . The hydroxyl group may confer stronger hydrogen-bonding capacity, while dimethylamino offers electron-donating effects.
Biological Activity :
- While direct activity data for the target compound is unavailable, structurally related compounds (e.g., halogenated derivatives in ) exhibit antimicrobial properties. The hydroxyl and methyl substituents in the target compound may modulate similar activity profiles .
Crystallographic Insights: The crystal structure of a benzochromeno-pyrrole derivative () reveals a dihedral angle of 76.82° between naphthalene and phenyl rings, suggesting moderate conjugation. Weak C–H⋯O interactions in the lattice may influence solubility and melting points, which could parallel the target compound’s behavior .
Synthetic Considerations :
- Synthesis of analogous compounds (e.g., ) often involves coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and cyclization steps. The target compound’s ester and hydroxyl groups may require protective strategies during synthesis .
Biological Activity
Methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article will explore its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological applications.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity. The presence of the thiazole ring and the chromeno-pyrrole structure is particularly significant in mediating its effects.
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrrole and thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains:
| Compound Type | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivatives | Methicillin-resistant S. aureus | 0.125 |
| Thiazole Derivatives | E. coli | 12.5 |
| Combined Compounds | Staphylococcus epidermidis (MRSE) | 8 |
These results suggest that this compound may possess similar properties due to its structural components .
Anticancer Activity
The anticancer potential of thiazole and pyrrole derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at different phases (G1/S or G2/M).
A notable study reported that a similar compound exhibited an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating potent activity .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Study on Antimicrobial Activity : A study published in MDPI demonstrated that a pyrrole-based compound showed a significant reduction in bacterial load in infected mice models when administered at a dose of 20 mg/kg .
- Anticancer Research : Another study investigated the effects of thiazole derivatives on lung cancer cells and reported a reduction in tumor size by approximately 30% in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
